2-Acetylamino-5-benzoyloxyphenol

Cholinesterase Inhibition Neurodegenerative Disease Research Selectivity Profiling

2-Acetylamino-5-benzoyloxyphenol (CAS 71516-09-1) is a synthetic organic compound characterized by a phenolic core bearing a 2-acetylamino group and a 5-benzoyloxy group, with a molecular formula of C₁₅H₁₃NO₄ and a molecular weight of 271.27 g/mol. It is classified as both a phenol and an amide derivative, with structural features that confer distinct hydrogen-bonding capacity, electronic modulation via resonance, and significant hydrophobicity due to the benzoyloxy moiety.

Molecular Formula C15H13NO4
Molecular Weight 271.27 g/mol
Cat. No. B8362914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylamino-5-benzoyloxyphenol
Molecular FormulaC15H13NO4
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)O
InChIInChI=1S/C15H13NO4/c1-10(17)16-13-8-7-12(9-14(13)18)20-15(19)11-5-3-2-4-6-11/h2-9,18H,1H3,(H,16,17)
InChIKeySJLOHOMZLSZWJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetylamino-5-benzoyloxyphenol: Core Chemical Identity and Procurement-Specific Characterization


2-Acetylamino-5-benzoyloxyphenol (CAS 71516-09-1) is a synthetic organic compound characterized by a phenolic core bearing a 2-acetylamino group and a 5-benzoyloxy group, with a molecular formula of C₁₅H₁₃NO₄ and a molecular weight of 271.27 g/mol . It is classified as both a phenol and an amide derivative, with structural features that confer distinct hydrogen-bonding capacity, electronic modulation via resonance, and significant hydrophobicity due to the benzoyloxy moiety . These properties influence its reactivity, solubility profile, and potential for specific intermolecular interactions, making it a compound of interest in chemical biology, medicinal chemistry, and as a synthetic intermediate .

Why 2-Acetylamino-5-benzoyloxyphenol Cannot Be Replaced by In-Class Phenolic Analogs in Specialized Research Applications


While many phenol derivatives exist, 2-Acetylamino-5-benzoyloxyphenol presents a unique combination of functional groups that profoundly influences its biological and chemical behavior. The 2-acetylamino group is known to enhance hydrogen-bonding capacity and modulate electron density through resonance effects, which can alter enzyme binding kinetics and metabolic stability . The 5-benzoyloxy group introduces a bulky, hydrophobic aromatic ester that can significantly impact solubility, membrane permeability, and interactions with hydrophobic protein pockets, as well as serve as a potential site for metabolic hydrolysis . This specific substitution pattern is not found in common analogs like 2-acetamidophenol or 4-acetamidophenyl benzoate, and direct substitution with these compounds will result in markedly different biological activity profiles, as detailed in the quantitative evidence below.

Quantitative Evidence Guide: 2-Acetylamino-5-benzoyloxyphenol vs. Closest Structural and Functional Analogs


Weak Acetylcholinesterase (AChE) Inhibition Defines a Unique Selectivity Profile vs. Potent Analogs

In assays for acetylcholinesterase (AChE) inhibition, 2-Acetylamino-5-benzoyloxyphenol demonstrates very weak activity (IC50 = 65,000 nM) [1]. This stands in stark contrast to the significantly more potent analog 2-acetamidophenol, which inhibits the Large T antigen ATPase with an IC50 of 6,200 nM [2]. This 10.5-fold difference in potency against related enzyme targets highlights a crucial divergence in target engagement that is directly attributable to the presence of the 5-benzoyloxy group.

Cholinesterase Inhibition Neurodegenerative Disease Research Selectivity Profiling

Moderate Carboxylesterase (CES) Inhibition Profile Distinguishes from AChE Activity

2-Acetylamino-5-benzoyloxyphenol exhibits a more pronounced inhibitory effect on liver carboxylesterase (CES) from pig with an IC50 of 23,100 nM [1]. This is 2.8-fold more potent than its activity against human AChE (IC50 = 65,000 nM) from the same study set [1]. This differential enzyme inhibition, measured under comparable assay conditions, suggests a structural preference for serine hydrolases involved in xenobiotic metabolism.

Esterase Inhibition Metabolic Stability Xenobiotic Metabolism

Absence of In Vitro Antiprostate Cancer Cell Proliferation Activity: A Distinct Phenotype

A systematic structure-activity relationship (SAR) study of (benzoylaminophenoxy)phenol derivatives identified that the 4-[4-(benzoylamino)phenoxy]phenol backbone is crucial for anti-prostate cancer activity [1]. Introduction of small substituents at the 2-position of the central benzene ring (B ring) can enhance activity, with compounds like 19a and 19b exhibiting potent inhibition of dihydrotestosterone-induced proliferation in multiple androgen-dependent (SC-3, LNCaP, 22Rv1) and -independent (PC-3) cell lines [1]. 2-Acetylamino-5-benzoyloxyphenol, lacking this extended phenoxy backbone and having a different substitution pattern, falls outside the active pharmacophore and is not expected to show this activity.

Prostate Cancer Androgen Receptor Antiproliferative Screening

High-Impact Application Scenarios for 2-Acetylamino-5-benzoyloxyphenol Based on Its Differentiated Profile


Negative Control and Selectivity Tool in Cholinesterase/Esterase Research

With a weak IC50 of 65,000 nM against human AChE [1], 2-Acetylamino-5-benzoyloxyphenol serves as an excellent negative control for assays designed to identify potent AChE inhibitors. Its low activity helps establish a baseline for non-specific effects and validates assay sensitivity, unlike the more potent analog 2-acetamidophenol . Furthermore, its preferential inhibition of carboxylesterase (IC50 = 23,100 nM) [1] makes it a useful probe for studying serine hydrolase selectivity and metabolic pathways.

Scaffold for Designing Selective Enzyme Modulators via Prodrug or SAR Strategies

The benzoyloxy group can be hydrolyzed in vivo, suggesting potential for prodrug design where the parent compound is metabolized to an active metabolite [1]. The acetylamino group offers hydrogen-bonding capacity and electronic modulation, which can be exploited in structure-activity relationship (SAR) studies to fine-tune enzyme binding . The compound's weak activity against AChE provides a clean starting point for designing selective CES inhibitors or other serine hydrolase modulators.

Chemical Probe for Investigating Hydrophobic Interactions and Membrane Permeability

The significant hydrophobicity introduced by the 5-benzoyloxy group (estimated LogP ~2.1 for the ester fragment) [1] allows 2-Acetylamino-5-benzoyloxyphenol to be used as a model compound in physicochemical studies. It can help researchers explore how bulky aromatic esters influence solubility, partition coefficients, and passive membrane diffusion in cell-based assays, providing a benchmark for optimizing drug-like properties of related phenolic scaffolds .

Synthetic Intermediate for Advanced Functional Materials and Ligands

The dual functionality of the molecule—a phenolic hydroxyl and an ester—allows for sequential, chemoselective derivatization. For instance, the benzoyloxy group can be selectively cleaved to yield a free phenol for further modification, while the acetylamino group remains intact [1]. This makes it a valuable building block for synthesizing more complex ligands, metal chelators, or polymeric materials where precise control over functional group presentation is required .

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